

N-Ethoxycarbonylmethyl-oxalamic Acid Ethyl Ester: A Technical Guide

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | <i>Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate</i> |
| Cat. No.: | B042279 |

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Abstract

N-Ethoxycarbonylmethyl-oxalamic acid ethyl ester (CAS No. 29655-79-6) is a diester and an N-substituted oxalamic acid derivative. While extensive research on this specific molecule is limited, its structural features suggest its potential as a versatile intermediate in organic synthesis and a candidate for biological activity screening. This technical guide provides a comprehensive overview of the known properties, a proposed synthesis protocol, and a discussion of potential biological activities based on structurally related compounds. Due to the scarcity of published experimental data, some of the presented information is based on predictions and analogies to similar molecules.

Chemical and Physical Properties

Detailed experimental data for N-Ethoxycarbonylmethyl-oxalamic acid ethyl ester is not widely available in peer-reviewed literature. The following table summarizes the available information from chemical databases and computational predictions.

| Property | Value | Source |
|-------------------|--|---------------------|
| CAS Number | 29655-79-6 | [1] |
| Molecular Formula | C ₈ H ₁₃ NO ₅ | [1] |
| Molecular Weight | 203.19 g/mol | [1] |
| IUPAC Name | ethyl 2-[(2-ethoxy-2-oxoethyl)amino]-2-oxoacetate | [2] |
| Synonyms | (Carboxymethyl)oxamic Acid Diethyl Ester, N-(2-Ethoxy-2-oxoacetyl)glycine Ethyl Ester, Ethyl N-((Ethoxycarbonyl)methyl)oxamate | [1] |
| Appearance | Reported as a clear solution, though this may refer to a solution for sale rather than the pure compound's state. | |
| Purity | Typically offered at ≥98% by commercial suppliers. | [1] |
| Storage | Recommended to be stored at 4°C under an inert atmosphere. | [1] |

Predicted Physicochemical Properties:

| Property | Predicted Value |
|---------------------------------------|-----------------------------|
| Density | 1.2 ± 0.1 g/cm ³ |
| LogP | -0.7712 |
| Topological Polar Surface Area (TPSA) | 81.7 Å ² |
| Number of Hydrogen Bond Acceptors | 5 |
| Number of Hydrogen Bond Donors | 1 |
| Number of Rotatable Bonds | 4 |

Note: The predicted values are computationally generated and should be used as an estimation pending experimental verification.

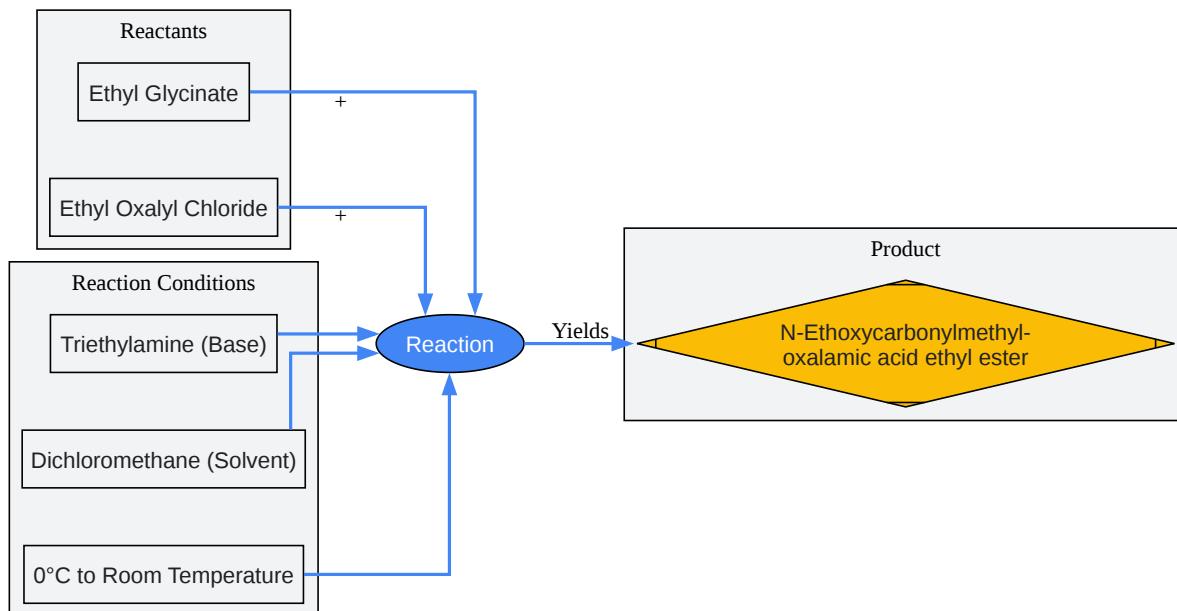
Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol for N-Ethoxycarbonylmethyl-oxalamic acid ethyl ester is not readily available. However, a plausible synthetic route can be proposed based on the general synthesis of N-substituted oxalamic acid esters, which typically involves the reaction of an amine with a derivative of oxalic acid, such as an oxalyl chloride or a dialkyl oxalate.

Proposed Synthesis of N-Ethoxycarbonylmethyl-oxalamic acid ethyl ester:

The most probable synthetic route involves the reaction of ethyl glycinate (glycine ethyl ester) with ethyl oxalyl chloride in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:



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Caption: Proposed synthesis workflow for N-Ethoxycarbonylmethyl-oxalamic acid ethyl ester.

Detailed Experimental Protocol:

- Materials:
 - Ethyl glycinate
 - Ethyl oxalyl chloride
 - Triethylamine (or another suitable non-nucleophilic base)
 - Anhydrous dichloromethane (DCM) as the solvent

- Standard laboratory glassware and magnetic stirrer
- Procedure:
 1. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl glycinate (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
 2. Cool the stirred solution to 0°C in an ice bath.
 3. Add a solution of ethyl oxalyl chloride (1.05 equivalents) in anhydrous DCM dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5°C.
 4. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
 5. Upon completion, quench the reaction by adding water.
 6. Transfer the mixture to a separatory funnel and separate the organic layer.
 7. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
 8. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
- Purification:
 - The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by vacuum distillation.

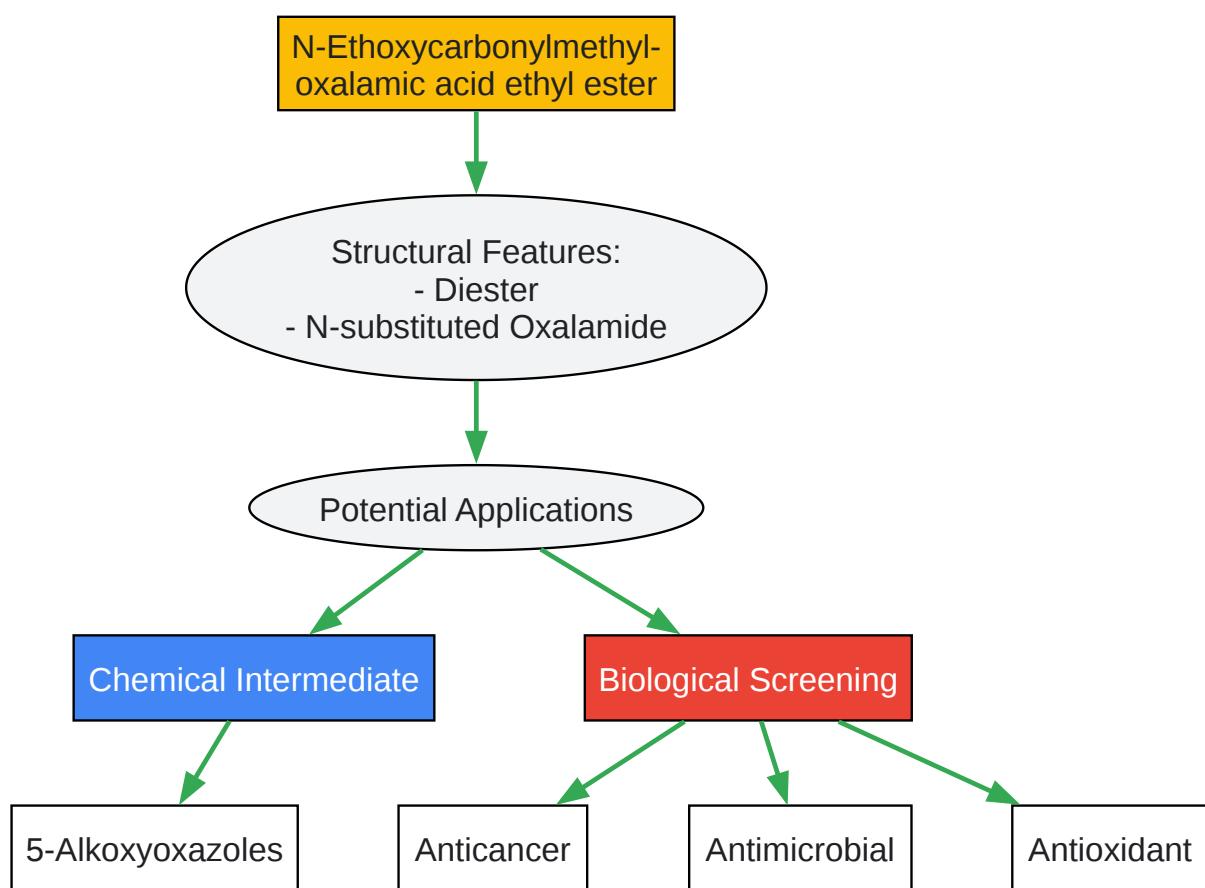
Spectroscopic Characterization (Predicted)

As no experimental spectra are publicly available, this section provides predicted key spectroscopic features based on the molecule's structure.

- ^1H NMR (Proton Nuclear Magnetic Resonance):
 - Two distinct triplets corresponding to the methyl protons of the two ethyl ester groups.
 - Two distinct quartets corresponding to the methylene protons of the two ethyl ester groups.
 - A singlet or a doublet (depending on coupling with the amide proton) for the methylene protons of the carboxymethyl group.
 - A broad singlet corresponding to the amide proton.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance):
 - Signals for the carbonyl carbons of the two ester groups and the two amide carbonyls.
 - Signals for the methylene and methyl carbons of the two ethyl ester groups.
 - A signal for the methylene carbon of the carboxymethyl group.
- IR (Infrared) Spectroscopy:
 - Strong absorption bands in the region of $1730\text{-}1750\text{ cm}^{-1}$ corresponding to the C=O stretching of the ester groups.
 - A strong absorption band around $1650\text{-}1680\text{ cm}^{-1}$ for the amide I band (C=O stretch).
 - An absorption band around $1520\text{-}1550\text{ cm}^{-1}$ for the amide II band (N-H bend).
 - A broad absorption in the region of $3200\text{-}3400\text{ cm}^{-1}$ corresponding to the N-H stretching of the amide.
- MS (Mass Spectrometry):
 - The molecular ion peak (M^+) would be expected at $\text{m/z} = 203.19$.
 - Common fragmentation patterns would likely involve the loss of the ethoxy groups ($-\text{OC}_2\text{H}_5$) and cleavage of the amide bond.

Potential Biological Activities and Applications

While N-Ethoxycarbonylmethyl-oxalamic acid ethyl ester has not been extensively studied for its biological activities, the oxalamide and oxamic acid scaffolds are present in molecules with a range of biological functions. This suggests that the target compound could be a valuable starting point for drug discovery programs. Its primary known application is as an intermediate in chemical synthesis, for example, in the preparation of 5-alkoxyoxazoles which are used in Diels-Alder reactions.[\[1\]](#)



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Caption: Logical relationship between the structure and potential applications of the target molecule.

- **Anticancer Potential:** Many compounds containing the oxalamide core have been investigated for their anticancer properties. The mechanism of action often involves the inhibition of specific enzymes or the disruption of cellular signaling pathways.
- **Antimicrobial Activity:** The amide and ester functionalities present in the molecule could contribute to antimicrobial activity by interfering with microbial cell wall synthesis or other essential metabolic processes.
- **Antioxidant Properties:** Some N-substituted oxalamides have shown radical scavenging capabilities, suggesting that N-Ethoxycarbonylmethyl-oxalamic acid ethyl ester could possess antioxidant activity.

Conclusion

N-Ethoxycarbonylmethyl-oxalamic acid ethyl ester is a commercially available but understudied chemical compound. Its structural characteristics make it an interesting candidate for further research, both as a synthetic intermediate and as a potential lead compound in drug discovery. This guide provides a foundational understanding of its properties and potential, highlighting the need for further experimental investigation to fully elucidate its chemical and biological profile. Researchers are encouraged to perform detailed characterization and biological screening to uncover the full potential of this molecule.

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References

- 1. usbio.net [usbio.net]
- 2. Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate|CAS 29655-79-6 [benchchem.com]
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